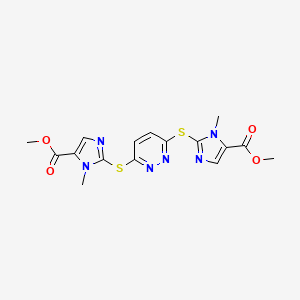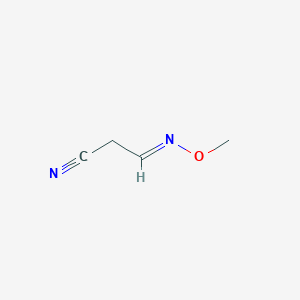
Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
Übersicht
Beschreibung
Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C16H16N6O4S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A notable application of structurally similar compounds involves the synthesis and characterization of various imidazole derivatives. For example, a study describes the Fe(II)/Et3N-Relay-catalyzed domino reaction of isoxazoles with imidazolium salts in the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates. These compounds can be easily transformed into their corresponding betaines and imidazolethiones under very mild conditions, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Galenko et al., 2015).
Antiprotozoal Activity
Another research focus is the antiprotozoal activity of imidazole derivatives. A study synthesized a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them against various protozoa. These compounds exhibited strong activity, even surpassing that of metronidazole, a commonly used drug for such infections (Pérez‐Villanueva et al., 2013).
Crystal and Molecular Structures
The study of crystal and molecular structures of related compounds is crucial for understanding their chemical behavior and potential applications. For instance, the structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was reported, providing insights into its chemical properties and synthesis pathways (Richter et al., 2023).
Catalysis and Synthetic Applications
The catalytic applications of imidazole derivatives extend to the synthesis of various organic compounds. A study outlines the use of a FeCl2/Et3N binary catalytic system for synthesizing methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides. This highlights the catalytic efficiency and versatility of imidazole derivatives in organic synthesis (Galenko et al., 2015).
Antimicrobial Activities
The antimicrobial potential of imidazole derivatives has also been explored. A study synthesized a novel imidazole sulfonyl derivative and tested its antimicrobial activities against various organisms. Although the synthesized compound did not show activity, the research contributes to the broader understanding of imidazole derivatives' potential in antimicrobial applications (Ovonramwen et al., 2021).
Eigenschaften
IUPAC Name |
methyl 2-[6-(5-methoxycarbonyl-1-methylimidazol-2-yl)sulfanylpyridazin-3-yl]sulfanyl-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S2/c1-21-9(13(23)25-3)7-17-15(21)27-11-5-6-12(20-19-11)28-16-18-8-10(22(16)2)14(24)26-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELROMGJLWBIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=NN=C(C=C2)SC3=NC=C(N3C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B3128983.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B3128985.png)
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide](/img/structure/B3128994.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129008.png)
![N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129011.png)
![N-[4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129017.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
![2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B3129026.png)
![Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129033.png)
![N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129040.png)

